molecular formula C11H16ClNO4 B1373006 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride CAS No. 1211459-63-0

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride

Cat. No.: B1373006
CAS No.: 1211459-63-0
M. Wt: 261.7 g/mol
InChI Key: QGQCBKYLZZBNIP-UHFFFAOYSA-N
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Description

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxyaniline, which serves as the starting material.

    Nitration: The aniline derivative undergoes nitration to introduce a nitro group at the 5-position of the phenyl ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 5-amino-2,3-dimethoxyaniline is subjected to alkylation with a suitable alkyl halide to introduce the propanoic acid moiety.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethoxyphenyl)propanoic acid
  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3-(2,5-Dimethoxyphenyl)propanoic acid

Uniqueness

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQCBKYLZZBNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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